1-Hexanethiol

Catalog No.
S748794
CAS No.
111-31-9
M.F
C6H14S
CH3(CH2)5SH
C6H14S
M. Wt
118.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexanethiol

CAS Number

111-31-9

Product Name

1-Hexanethiol

IUPAC Name

hexane-1-thiol

Molecular Formula

C6H14S
CH3(CH2)5SH
C6H14S

Molecular Weight

118.24 g/mol

InChI

InChI=1S/C6H14S/c1-2-3-4-5-6-7/h7H,2-6H2,1H3

InChI Key

PMBXCGGQNSVESQ-UHFFFAOYSA-N

SMILES

CCCCCCS

solubility

Insoluble (NIOSH, 2016)
Solubility in water: none
soluble in oil and alcohol
Insoluble

Synonyms

1-Hexanethiol; Hexanethiol; 1-Hexyl Mercaptan; 1-Hexylthiol; 1-Mercaptohexane; Hexan-1-thiol; Hexylthiol; NSC 99106; n-Hexanethiol; n-Hexyl Mercaptan; n-Hexylthiol;

Canonical SMILES

CCCCCCS

The exact mass of the compound 1-Hexanethiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)solubility in water: nonesoluble in oil and alcoholinsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99106. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Hexanethiol (CAS 111-31-9) is a six-carbon, straight-chain alkyl thiol widely utilized as a surface-active agent, capping ligand, and self-assembled monolayer (SAM) precursor [1]. As a room-temperature liquid with a boiling point of approximately 153 °C, it occupies a critical intermediate position between highly volatile short-chain thiols and solid, strongly insulating long-chain thiols [2]. In industrial and laboratory procurement, 1-hexanethiol is primarily selected for its ability to form stable, semi-permeable hydrophobic monolayers on coinage metals (Au, Ag, Cu) and semiconductors (Ge) [3]. Its specific chain length provides a precise balance of steric protection, colloidal stabilization, and electron tunneling probability, making it a foundational material for electrochemical biosensors, area-selective atomic layer deposition (AS-ALD), and advanced semiconductor packaging workflows [4].

Substituting 1-hexanethiol with closely related analogs, such as 1-butanethiol (C4) or 1-dodecanethiol (C12), fundamentally alters process compatibility and device performance [1]. In procurement, buyers cannot treat alkyl thiols as generic hydrophobic coatings. Short-chain analogs like 1-butanethiol exhibit excessive volatility (boiling point ~98 °C) and extreme odor profiles, complicating vapor-phase handling and forming poorly ordered, highly defective monolayers [2]. Conversely, longer-chain alternatives like 1-dodecanethiol form densely packed, highly crystalline SAMs that act as strong electrical insulators, severely attenuating electron transfer rates and requiring excessively high temperatures for thermal desorption [3]. 1-Hexanethiol must be specifically procured when a process demands a precise intermediate ligand shell thickness—such as enabling electron tunneling in redox sensors, allowing close-packed plasmonic coupling in nanoparticle superlattices, or facilitating low-temperature thermal desorption in Cu-Cu thermo-compression bonding [4].

Electron Transfer Kinetics and Tunneling Resistance in SAMs

In the design of electrochemical sensors, the insulating nature of the SAM must be balanced against the need for target redox reactions. Studies comparing alkanethiol SAMs on gold demonstrate that electron transfer rates decay exponentially with increasing alkyl chain length [1]. 1-Hexanethiol (C6) permits rapid electron tunneling, yielding an apparent electron transfer rate constant orders of magnitude higher than that of 1-dodecanethiol (C12) [2]. While C12 forms a dense, highly insulating barrier that heavily restricts faradaic current from redox probes like Fe(CN)6 3-/4-, C6 provides sufficient surface protection while maintaining a low enough tunneling resistance to enable efficient electrocatalysis and sensor readout [1].

Evidence DimensionElectron transfer capability and tunneling resistance
Target Compound Data1-Hexanethiol permits rapid electron tunneling and high faradaic current for redox probes.
Comparator Or Baseline1-Dodecanethiol (C12) acts as a strong insulator, severely restricting electron transfer.
Quantified DifferenceExponential decrease in tunneling probability and electron transfer rate when moving from C6 to C12.
ConditionsCyclic voltammetry of Fe(CN)6 3-/4- on SAM-modified gold electrodes.

Buyers developing electrochemical biosensors or redox-active interfaces must select 1-hexanethiol to ensure the monolayer does not electrically isolate the electrode.

Vapor-Phase Deposition and Area-Selective ALD Compatibility

Area-selective atomic layer deposition (AS-ALD) requires vapor-dosed small molecular inhibitors to temporarily block deposition on specific metallic regions. 1-Hexanethiol is highly effective for vapor-phase passivation due to its optimal volatility, with a boiling point of ~153 °C [1]. When compared to 1-dodecanethiol, which requires significantly higher temperatures to vaporize and risks thermal degradation of sensitive substrates, 1-hexanethiol can be efficiently dosed in the vapor phase at moderate temperatures, such as 140 °C for Ge(100) passivation [2]. Furthermore, it provides superior steric blocking compared to shorter chains like 1-propanethiol or 1-butanethiol, which desorb too rapidly to prevent ALD precursor nucleation [3].

Evidence DimensionVapor-phase processability and ALD blocking efficacy
Target Compound Data1-Hexanethiol provides effective vapor-phase passivation at moderate temperatures (~140 °C) with stable steric blocking.
Comparator Or Baseline1-Dodecanethiol requires excessive vaporization temperatures; 1-Butanethiol is too volatile and provides insufficient steric hindrance.
Quantified DifferenceOptimal balance of vapor pressure and ALD precursor blocking density not achievable with C4 or C12.
ConditionsVapor-phase dosing of alkanethiols as inhibitors for AS-ALD and semiconductor passivation.

Semiconductor engineers must procure 1-hexanethiol to achieve uniform vapor-phase passivation without exceeding strict thermal budgets.

Low-Temperature Thermal Desorption for Cu-Cu Thermo-Compression Bonding

In advanced semiconductor packaging, copper surfaces must be protected from oxidation prior to bonding, but the protective layer must be cleanly removed at low temperatures to preserve the thermal budget. 1-Hexanethiol serves as an ideal temporary passivation layer [1]. Research demonstrates that 1-hexanethiol SAMs on copper can be thermally desorbed in an inert nitrogen ambient at approximately 250 °C, yielding a pristine Cu surface for high-strength thermo-compression bonding [1]. In contrast, longer-chain thiols like 1-octadecanethiol or 1-dodecanethiol possess much higher thermal stability and desorption temperatures, leaving carbonaceous residues that degrade bond strength if processed at the same 250 °C limit [2].

Evidence DimensionThermal desorption temperature for temporary passivation
Target Compound Data1-Hexanethiol cleanly desorbs at ~250 °C under inert atmosphere.
Comparator Or BaselineC12 and C18 thiols require significantly higher temperatures for complete thermal desorption.
Quantified DifferenceEnables Cu-Cu bonding at ≤250 °C without residual organic contamination.
ConditionsIn situ thermal desorption of SAMs on Cu wafers prior to thermo-compression bonding.

Procurement for advanced 3D packaging requires 1-hexanethiol to ensure temporary copper protection without violating low-temperature processing limits.

Nanoparticle Ligand Shell Thickness and Superlattice Spacing

The synthesis of metallic nanoparticle superlattices requires precise control over the interparticle distance, which is dictated by the capping ligand. 1-Hexanethiol provides a significantly thinner protective ligand shell compared to the industry-standard 1-dodecanethiol [1]. When capping ~2-5 nm gold nanoparticles, 1-hexanethiol maintains sufficient colloidal stability in apolar solvents to prevent uncontrolled aggregation, while allowing the cores to pack closely enough to exhibit strong plasmonic coupling and electron hopping [1]. Substituting with 1-dodecanethiol increases the interparticle distance, insulating the cores and suppressing collective electronic behaviors, whereas shorter chains (C4) fail to provide adequate steric stabilization, leading to bulk precipitation [2].

Evidence DimensionInterparticle spacing and colloidal stability
Target Compound Data1-Hexanethiol enables close-packed superlattices with active electron hopping.
Comparator Or Baseline1-Dodecanethiol creates a thick insulating shell; 1-Butanethiol fails to prevent aggregation.
Quantified DifferenceMaximizes plasmonic/electronic coupling while retaining apolar solvent solubility.
ConditionsSynthesis and self-assembly of alkanethiol-capped gold nanoparticles in organic solvents.

Materials scientists designing conductive nanoparticle inks or plasmonic arrays must procure 1-hexanethiol to minimize interparticle resistance.

Electrochemical Biosensors and Redox-Active Electrodes

Due to its ability to form a protective monolayer that still permits rapid electron tunneling, 1-hexanethiol is the preferred baseline material for functionalizing gold electrodes in biosensing applications. It prevents non-specific biofouling while ensuring that faradaic currents from redox probes (e.g., Fe(CN)6 3-/4-) or tethered electroactive molecules can be efficiently measured [1].

Vapor-Phase Inhibitors for Area-Selective ALD

In advanced semiconductor manufacturing, 1-hexanethiol is utilized as a vapor-dosed small molecular inhibitor. Its boiling point of ~153 °C allows it to be uniformly deposited via vapor phase at moderate temperatures, effectively blocking ALD precursors on metallic surfaces without the thermal degradation risks associated with longer-chain thiols [2].

Temporary Passivation for Cu-Cu Thermo-Compression Bonding

For 3D heterogeneous integration and advanced packaging, 1-hexanethiol is applied to copper interconnects to prevent oxidation during storage. Its specific chain length allows it to be cleanly desorbed at low temperatures (~250 °C), providing a pristine copper surface for high-strength bonding without exceeding strict thermal budgets [3].

Conductive Nanoparticle Inks and Plasmonic Superlattices

1-Hexanethiol is procured as a capping ligand for gold and silver nanoparticles when close interparticle spacing is required. The thin ligand shell enables strong plasmonic coupling and electron hopping in self-assembled superlattices, making it ideal for formulating conductive inks and optoelectronic thin films [4].

Physical Description

N-hexanethiol is a colorless liquid with an unpleasant odor. Mp: -81°C; bp: 152-153°C. Density 0.838 g cm-3 (at 25°C).
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid with earthy odour
Colorless liquid with an unpleasant odor.

XLogP3

3.3

Boiling Point

304 °F at 760 mm Hg (NIOSH, 2016)
151.0 °C
151 °C
304°F

Flash Point

68 °F (NIOSH, 2016)
30 °C
68°F

Vapor Density

Relative vapor density (air = 1): 5.04

Density

0.84 (NIOSH, 2016)
d 0.84
Relative density (water = 1): 0.84
0.824-0.835
0.84

LogP

5.35

Melting Point

-113 °F (NIOSH, 2016)
-81.0 °C
Mp -81 °
-81°C
-113°F

UNII

1KH2129A0Q

GHS Hazard Statements

Aggregated GHS information provided by 164 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (58.54%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (41.46%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (46.34%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (53.66%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (13.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (45.73%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (54.27%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (13.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.20 mmHg
Vapor pressure, kPa at 40 °C: 0.16

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

111-31-9

Wikipedia

1-hexanethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

1-Hexanethiol: ACTIVE

Dates

Last modified: 08-15-2023

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